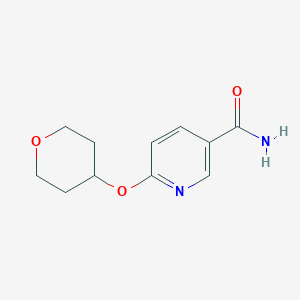

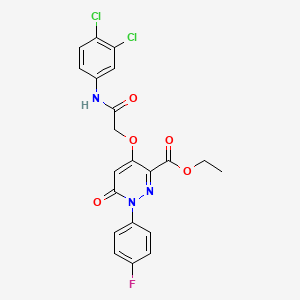

![molecular formula C21H18FN3O3S2 B2921868 N-[4-[3-(2-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 833439-47-7](/img/structure/B2921868.png)

N-[4-[3-(2-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[4-[3-(2-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide” is a complex organic compound. It contains a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “N-[4-[3-(2-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide” is complex, with several functional groups. It includes a thiophene ring, a dihydropyrazole ring, a phenyl ring, and a methanesulfonamide group .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and can lead to a wide range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Wissenschaftliche Forschungsanwendungen

Friedel–Crafts-Type Alkylation

Research by Kuhakarn et al. (2011) on bromodifluoro(phenylsulfanyl)methane undergoing Friedel–Crafts-type alkylation through α-fluorocarbocations with activated aromatic compounds provides insights into synthetic strategies that might be applicable to the synthesis or functionalization of complex molecules like the one . These methodologies have been applied to synthesize naturally occurring xanthone derivatives, illustrating their utility in organic synthesis and drug discovery Kuhakarn et al., 2011.

Catalytic Behaviour in Transfer Hydrogenation

A study by Carrión et al. (2007) on (arene)ruthenium(II) complexes containing substituted bis(pyrazolyl)methane ligands explored their catalytic behavior in transfer hydrogenation of ketones. This research highlights the potential catalytic applications of compounds containing pyrazolyl methanes, which could be relevant for reactions involving similar compounds to enhance their synthetic accessibility or modify their properties Carrión et al., 2007.

Synthesis of Vinyl Fluorides

McCarthy et al. (1990) demonstrated a method for the synthesis of α-fluoro-α,β-unsaturated sulfones, leading to a facile route to vinyl fluorides. This research is pertinent as it provides a synthetic pathway that could be explored for derivatives of the compound , especially in the context of introducing fluorine or modifying the sulfone group McCarthy et al., 1990.

Methanesulfonamide and Fluorophenyl Groups

Studies on N-(3,4-Dimethylphenyl)methanesulfonamide and N-(4-Fluorophenyl)methanesulfonamide provide insights into the structural characteristics and potential biological activities of compounds with methanesulfonamide and fluorophenyl groups. These studies can inform on the conformational preferences and interaction capabilities of such compounds, potentially guiding their applications in medicinal chemistry Gowda, Foro, & Fuess, 2007; Gowda, Foro, & Fuess, 2007.

Fluorinated Compound Synthesis

Research by Ni, Zhang, and Hu (2009) on the preparation of alpha-functionalized mono- and difluoro(phenylsulfonyl)methanes through nucleophilic fluoroalkylation showcases methods for introducing fluorine into complex molecules, which is highly relevant for the modification of pharmaceutical compounds to improve their properties Ni, Zhang, & Hu, 2009.

Zukünftige Richtungen

Thiophene and its derivatives have attracted great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Eigenschaften

IUPAC Name |

N-[4-[3-(2-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O3S2/c1-30(27,28)24-15-10-8-14(9-11-15)18-13-19(16-5-2-3-6-17(16)22)25(23-18)21(26)20-7-4-12-29-20/h2-12,19,24H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEARWLUTUOZVDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-3-(4-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2921786.png)

![3-(2,4-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2921788.png)

![(3-Methylphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2921789.png)

![2-(Chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2921795.png)

![N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2921796.png)

![N-butyl-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2921801.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2921807.png)

![Ethyl 4-[4-(dimethylamino)phenyl]-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate](/img/structure/B2921808.png)